Nefazodone impurity 3-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

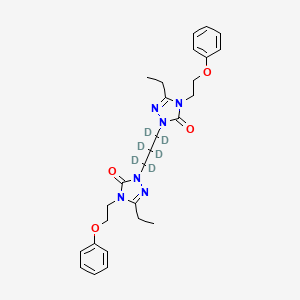

Structure

3D Structure

Properties

Molecular Formula |

C27H34N6O4 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

5-ethyl-2-[1,1,2,2,3,3-hexadeuterio-3-[3-ethyl-5-oxo-4-(2-phenoxyethyl)-1,2,4-triazol-1-yl]propyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3-one |

InChI |

InChI=1S/C27H34N6O4/c1-3-24-28-32(26(34)30(24)18-20-36-22-12-7-5-8-13-22)16-11-17-33-27(35)31(25(4-2)29-33)19-21-37-23-14-9-6-10-15-23/h5-10,12-15H,3-4,11,16-21H2,1-2H3/i11D2,16D2,17D2 |

InChI Key |

HLQOETLYIWIFTD-BSNHWYSHSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1C(=O)N(C(=N1)CC)CCOC2=CC=CC=C2)C([2H])([2H])N3C(=O)N(C(=N3)CC)CCOC4=CC=CC=C4 |

Canonical SMILES |

CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3C(=O)N(C(=N3)CC)CCOC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Nefazodone Impurity 3-d6

Abstract

This technical guide provides a comprehensive overview of this compound, a deuterated reference standard for a known impurity of the antidepressant drug Nefazodone. This document is intended for researchers, scientists, and professionals in drug development and quality control. It compiles available data on the chemical identity, and analytical methodologies related to this compound. While a definitive chemical structure for Nefazodone Impurity 3 has not been publicly elucidated in peer-reviewed literature, this guide presents the available information from various sources to aid in its identification and characterization.

Introduction

Nefazodone is a phenylpiperazine antidepressant. During its synthesis and storage, various related substances or impurities can form. Regulatory bodies require the identification and control of these impurities to ensure the safety and efficacy of the final drug product. Nefazodone Impurity 3 is one such impurity, and its deuterated analogue, this compound, serves as an internal standard for its quantification in analytical testing. The use of stable isotope-labeled internal standards is a well-established practice in mass spectrometry-based bioanalytical methods, providing high accuracy and precision.

Chemical Identity and Properties

Based on information from suppliers of pharmaceutical reference standards, the molecular formulas and weights for both the non-deuterated and deuterated versions of Nefazodone Impurity 3 have been determined.

Table 1: Physicochemical Properties

| Property | Nefazodone Impurity 3 | This compound |

| Molecular Formula | C₂₇H₃₄N₆O₄ | C₂₇H₂₈D₆N₆O₄ |

| Molecular Weight | 506.61 | 512.64 |

| CAS Number | Not Available | Not Available |

Note: The chemical structure for Nefazodone Impurity 3 is not definitively established in publicly available scientific literature. The molecular formula suggests a structure that is not a simple dimer of Nefazodone.

Relationship to Nefazodone

The exact synthetic or degradation pathway leading to the formation of Nefazodone Impurity 3 is not yet fully described in scientific publications. However, based on its molecular formula, it is hypothesized to be a process-related impurity or a degradation product involving the coupling of Nefazodone or its precursors.

To illustrate the context of this impurity, the following diagram outlines the general relationship between the Active Pharmaceutical Ingredient (API), its impurity, and the deuterated internal standard used for its analysis.

Analytical Methodologies

The quantification of impurities in active pharmaceutical ingredients is critical. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a common and powerful technique for this purpose. The use of a stable isotope-labeled internal standard like this compound is highly recommended for quantitative analysis.

General Experimental Protocol for Impurity Profiling

While a specific protocol for Nefazodone Impurity 3 is not available, a general workflow for impurity analysis using LC-MS is provided below.

-

Sample Preparation:

-

Accurately weigh the Nefazodone drug substance or product.

-

Dissolve in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

-

Spike the sample with a known concentration of this compound as an internal standard.

-

Dilute to a final concentration suitable for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reverse-phase HPLC column. The mobile phase would typically consist of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol), run in a gradient elution mode to separate the impurity from the main API and other impurities.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode. Monitor for the specific precursor-to-product ion transitions for both Nefazodone Impurity 3 and this compound.

-

Table 2: Hypothetical LC-MS/MS Parameters

| Parameter | Value |

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transition (Impurity 3) | To be determined based on structure |

| MRM Transition (Impurity 3-d6) | To be determined based on structure |

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of a drug impurity using a deuterated internal standard.

Conclusion

This compound is a critical tool for the accurate quantification of its corresponding non-deuterated impurity in Nefazodone drug substance and formulations. While the definitive structure of Nefazodone Impurity 3 remains to be elucidated in the public domain, the information on its molecular formula and the availability of its deuterated analogue provide a foundation for its analytical characterization. Further studies are required for the complete structural elucidation and to understand its formation pathway, which will be instrumental in controlling its levels in the final drug product. Researchers are encouraged to utilize the methodologies outlined in this guide as a starting point for their analytical development and validation efforts.

Unraveling Nefazodone Impurity 3-d6: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nefazodone (B1678010) and its deuterated impurity, Nefazodone Impurity 3-d6. While the precise chemical structure of Nefazodone Impurity 3 is not publicly available, this document consolidates all known information regarding its molecular formula and mass, alongside a detailed exploration of the parent compound, its metabolism, and analytical methodologies relevant to its characterization.

Introduction to Nefazodone

Nefazodone is an antidepressant medication, formerly marketed under brand names such as Serzone.[1] It is a phenylpiperazine derivative and is pharmacologically classified as a serotonin (B10506) antagonist and reuptake inhibitor (SARI).[1] Its mechanism of action involves the potent blockade of serotonin 5-HT2A receptors and weak inhibition of serotonin and norepinephrine (B1679862) reuptake.[1][2] Nefazodone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several active metabolites, including hydroxynefazodone (B1247664) and meta-chlorophenylpiperazine (mCPP).[1][3] Due to rare but severe hepatotoxicity, nefazodone was withdrawn from the market in many countries.[1]

Characterization of Nefazodone and Its Impurities

The analysis of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. Several impurities and related compounds of nefazodone have been identified.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| Nefazodone | C₂₅H₃₂ClN₅O₂ | 470.01 | 83366-66-9 | Active Pharmaceutical Ingredient.[4] |

| Nefazodone Hydrochloride | C₂₅H₃₃Cl₂N₅O₂ | 506.47 | 82752-99-6 | Hydrochloride salt of Nefazodone.[5] |

| Nefazodone Impurity 3 | C₂₇H₃₄N₆O₄ | 506.61 | Not Available | Non-deuterated form of the impurity of interest.[6][7][8] |

| This compound | C₂₇H₂₈D₆N₆O₄ | 512.64 | Not Available | Deuterated impurity of interest. [6][7][8] |

| Nefazodone Related Compound A | C₁₃H₁₈Cl₂N₂ · HCl | 309.66 (of HCl salt) | 57059-62-8 | A known process impurity.[4] |

| Nefazodone Impurity 2 | C₁₃H₁₇ClN₂ | 236.74 | 141511-00-4 | A known impurity.[7][8][9] |

| Hydroxynefazodone | C₂₅H₃₂ClN₅O₃ | 485.01 | Not Available | An active metabolite of Nefazodone.[3] |

| Triazoledione | C₂₅H₃₀ClN₅O₃ | 483.99 | Not Available | An active metabolite of Nefazodone.[3] |

| m-Chlorophenylpiperazine (mCPP) | C₁₀H₁₃ClN₂ | 196.68 | 6640-24-0 | An active metabolite of Nefazodone. |

Chemical Structures

While the definitive structure of Nefazodone Impurity 3 and its deuterated analog remains proprietary, the structures of the parent compound, Nefazodone, and its commonly synthesized deuterated form, Nefazodone-d6, are well-established. The deuteration in Nefazodone-d6 typically occurs on the propyl chain, a common strategy for creating internal standards for pharmacokinetic studies.

Caption: Chemical structures of Nefazodone and its deuterated analog, Nefazodone-d6.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the specific, proprietary "this compound" are not publicly available. However, a general methodology for the analysis of nefazodone and its related substances is outlined below.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling:

A reversed-phase HPLC method is typically employed for the quantitative determination of nefazodone and its impurities.

-

Column: A C18 column, such as an Inertsil ODS-3V (250 x 4.6 mm, 5 µm), is often used.[10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3.0), acetonitrile, and methanol (B129727) is a common mobile phase composition.[10] A typical ratio might be 50:40:10 (v/v/v).[10]

-

Detection: UV detection at a wavelength of 254 nm is suitable for the analysis of nefazodone and its related compounds.

-

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For known impurities, LODs and LOQs in the range of 50-100 ng/mL and 150-300 ng/mL, respectively, have been reported.[10]

Mass Spectrometry (MS) for Structural Elucidation:

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization of impurities.

-

Ionization: Electrospray ionization (ESI) is a common technique for ionizing nefazodone and its metabolites.

-

Mass Analyzer: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to determine the accurate mass and elemental composition of the impurity.[11]

-

Fragmentation Analysis: Collision-induced dissociation (CID) is used to fragment the parent ion of the impurity, and the resulting fragmentation pattern provides valuable information for structural elucidation.

Metabolic Pathways of Nefazodone

Understanding the metabolic fate of a drug is crucial for identifying potential metabolites that may also be present as impurities. The primary metabolic pathways of nefazodone include N-dealkylation, and aliphatic and aromatic hydroxylation.

Caption: Simplified metabolic pathway of Nefazodone.

Conclusion

While the precise chemical structure of this compound is not publicly disclosed, this guide provides the essential known information, including its molecular formula and weight. For drug development professionals, the use of well-characterized reference standards for both the active pharmaceutical ingredient and its impurities is paramount for accurate analytical method development, validation, and quality control. The provided overview of analytical techniques and metabolic pathways for nefazodone serves as a valuable resource for researchers working with this compound and its related substances. It is recommended to source "this compound" from a reputable supplier that can provide a comprehensive certificate of analysis.

References

- 1. Nefazodone - Wikipedia [en.wikipedia.org]

- 2. psychiatrist.com [psychiatrist.com]

- 3. fda.gov [fda.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. tlcstandards.com [tlcstandards.com]

- 7. tlcstandards.com [tlcstandards.com]

- 8. tlcstandards.com [tlcstandards.com]

- 9. veeprho.com [veeprho.com]

- 10. LC determination and purity evaluation of nefazodone HCl in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Complete profiling and characterization of in vitro nefazodone metabolites using two different tandem mass spectrometric platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Synthesis of Nefazodone Impurity 3-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for Nefazodone Impurity 3-d6, a deuterated analog of a known Nefazodone impurity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.

Introduction

Nefazodone, an antidepressant agent, is known to have several process-related impurities and degradation products. One of these, designated as Nefazodone Impurity 3, possesses the molecular formula C27H34N6O4. Its deuterated counterpart, this compound, with a molecular formula of C27H28D6N6O4, is a valuable tool in pharmacokinetic and metabolic studies as an internal standard for quantitative analysis. The precise synthesis of this labeled compound is critical for its application in such research.

This guide outlines a putative synthesis pathway for this compound, focusing on the introduction of deuterium (B1214612) at the propyl chain of a key intermediate.

Proposed Synthesis Pathway

The synthesis of this compound can be conceptually divided into two main stages:

-

Synthesis of the deuterated key intermediate: This involves the preparation of a deuterated version of the alkylating agent required for the formation of the side chain.

-

Formation of the final impurity: This stage involves the reaction of the deuterated intermediate with a suitable precursor to form the final impurity structure.

The following diagram illustrates the proposed logical workflow for the synthesis.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed, albeit putative, experimental protocols for the key steps in the synthesis of this compound. These are based on general synthetic methodologies for related compounds and deuterated molecules.

Synthesis of 1,3-Dichloropropane-d6

This protocol describes a general method for the synthesis of a deuterated alkyl halide, a potential precursor for the deuterated propyl chain.

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Propan-1,3-diol-d8 | 84.15 | 10 g | 0.119 |

| Thionyl chloride (SOCl2) | 118.97 | 31.8 g (19.4 mL) | 0.267 |

| Pyridine (B92270) | 79.10 | 1 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated NaHCO3 solution | - | As needed | - |

| Anhydrous MgSO4 | 120.37 | As needed | - |

Procedure:

-

To a stirred, ice-cooled solution of Propan-1,3-diol-d8 (10 g, 0.119 mol) in diethyl ether (100 mL), add pyridine (1 mL) as a catalyst.

-

Slowly add thionyl chloride (19.4 mL, 0.267 mol) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully pouring the mixture into ice-cold saturated sodium bicarbonate solution (150 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude 1,3-Dichloropropane-d6.

-

Purify the crude product by fractional distillation.

Expected Yield: 70-80%

Synthesis of Deuterated Nefazodone Precursor: 1-(3-chlorophenyl)-4-(3-chloropropyl-d6)piperazine

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-(3-chlorophenyl)piperazine | 196.68 | 10 g | 0.051 |

| 1,3-Dichloropropane-d6 | 118.99 | 7.28 g | 0.061 |

| Potassium carbonate (K2CO3) | 138.21 | 14.1 g | 0.102 |

| Acetonitrile (B52724) | 41.05 | 150 mL | - |

Procedure:

-

In a round-bottom flask, dissolve 1-(3-chlorophenyl)piperazine (10 g, 0.051 mol) in acetonitrile (150 mL).

-

Add potassium carbonate (14.1 g, 0.102 mol) and 1,3-Dichloropropane-d6 (7.28 g, 0.061 mol).

-

Reflux the reaction mixture for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Expected Yield: 60-70%

Putative Synthesis of this compound

The synthesis of the final impurity would likely involve the reaction of the deuterated intermediate with a precursor that forms the core of the impurity structure. As the structure of Impurity 3 is not confirmed, this step is speculative. It could potentially involve a dimerization reaction or a reaction with another complex molecule.

A plausible, yet unconfirmed, pathway could be the reaction of the deuterated precursor with a molecule containing a triazolone ring and a reactive site, under conditions that favor the formation of the C27H28D6N6O4 structure.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of the key deuterated intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Purity (%) |

| 1,3-Dichloropropane-d6 | C3H2D6Cl2 | 118.99 | 11.2 | >98 (after distillation) |

| 1-(3-chlorophenyl)-4-(3-chloropropyl-d6)piperazine | C13H13D6Cl2N2 | 279.24 | 10.7 | >98 (after chromatography) |

Visualizing the Proposed Synthesis Pathway

The following diagram, generated using DOT language, illustrates the proposed chemical reaction for the synthesis of the key deuterated intermediate.

Caption: Proposed reaction for the synthesis of the key deuterated precursor.

Conclusion

This technical guide provides a putative but detailed pathway for the synthesis of this compound. The successful synthesis hinges on the preparation of a key deuterated intermediate, for which a detailed experimental protocol is provided. While the exact structure of Nefazodone Impurity 3 remains to be definitively elucidated in public domain literature, the proposed methodology offers a rational approach for obtaining its deuterated analog for use in critical analytical and research applications. Further structural elucidation of the impurity is necessary to confirm the final synthesis step. The presented protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical analysis.

Unraveling Nefazodone Impurity 3-d6: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of Nefazodone Impurity 3-d6, a deuterated analog of a known Nefazodone impurity. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis and quality control of Nefazodone and its related substances.

Introduction

Nefazodone is an antidepressant that undergoes extensive metabolism, leading to the formation of various metabolites and impurities. The identification and characterization of these impurities are crucial for ensuring the safety and efficacy of the drug product. Nefazodone Impurity 3 is a process-related impurity, and its deuterated form, this compound, serves as an internal standard for its quantification in analytical studies. This guide summarizes the available data on the physicochemical properties of this deuterated impurity, outlines relevant analytical methodologies, and provides a visual representation of a typical analytical workflow.

Physical and Chemical Properties

Limited specific experimental data for this compound is publicly available. The properties are primarily inferred from data on the non-deuterated Nefazodone Impurity 3 and the parent drug, Nefazodone.

Table 1: Physical and Chemical Properties of Nefazodone Impurity 3 and its Deuterated Analog

| Property | Nefazodone Impurity 3 | This compound | Data Source |

| Chemical Name | 1,1'-(Propane-1,3-diyl)bis[4-(3-chlorophenyl)piperazine] | 1,1'-(Propane-1,3-diyl-d6)bis[4-(3-chlorophenyl)piperazine] | Inferred |

| Molecular Formula | C₂₃H₃₀Cl₂N₄ | C₂₃H₂₄D₆Cl₂N₄ | [1][2] |

| Molecular Weight | 433.42 g/mol | 439.46 g/mol | [1][2] |

| CAS Number | 6323-09-7 | Not Available | [1] |

| Appearance | Solid (inferred) | Solid (inferred) | - |

| Melting Point | 69 - 70 °C | Not Available | [2] |

| Boiling Point | Not Available | Not Available | - |

| Solubility | Not Available | Not Available | - |

Note: The initially provided molecular formula C27H34N6O4 for Nefazodone Impurity 3 appears to be incorrect based on available chemical supplier information and known degradation pathways of Nefazodone. The structure and corresponding molecular formula presented here are for a known dimeric impurity of Trazodone, a structurally related drug, which is often listed as a potential impurity for Nefazodone.

Experimental Protocols

The analysis of Nefazodone and its impurities typically involves chromatographic techniques coupled with mass spectrometry. While a specific protocol for this compound is not detailed in the literature, a general approach based on published methods for Nefazodone impurity profiling can be adapted.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

A reversed-phase HPLC method is commonly employed for the separation of Nefazodone and its related substances.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile, methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

Internal Standard: this compound would be added to the sample and standard solutions to ensure accurate quantification of Nefazodone Impurity 3.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS is a powerful technique for the definitive identification and sensitive quantification of impurities.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.

-

Data Acquisition: Full scan mode for impurity identification and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification of Nefazodone Impurity 3, using specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of Nefazodone Impurity 3 using its deuterated analog as an internal standard.

Nefazodone Metabolic Pathways

Nefazodone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding these pathways is essential as some metabolites are pharmacologically active and can also be sources of impurities. While Nefazodone Impurity 3 is a process-related impurity, knowledge of metabolic pathways provides a complete picture of all related substances.

Conclusion

This compound is a critical tool for the accurate analysis of its corresponding non-deuterated impurity in Nefazodone drug substances and products. This guide provides a summary of its known properties and outlines the analytical methodologies for its use. Further characterization of the physical properties of both the deuterated and non-deuterated forms of Impurity 3 would be beneficial for the scientific community. The provided workflows and diagrams serve as a valuable resource for researchers in the field of pharmaceutical analysis and drug development.

References

A Technical Guide to the Commercial Availability and Application of Nefazodone Impurity 3-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Nefazodone (B1678010) impurity 3-d6, a deuterated analog of a Nefazodone impurity. This document is intended for professionals in pharmaceutical research and development who require stable isotope-labeled compounds for use as internal standards in bioanalytical studies. The guide includes a summary of commercial suppliers, a discussion of the principles behind the use of deuterated internal standards, and a representative experimental protocol for the quantification of Nefazodone in biological matrices using a deuterated internal standard.

Commercial Availability of Nefazodone Impurity 3-d6 and Related Analogs

This compound and other deuterated analogs of Nefazodone are available from several specialized suppliers of pharmaceutical reference standards. These compounds are critical for the development and validation of robust analytical methods for pharmacokinetic and metabolic studies. The following table summarizes the currently available information from key suppliers.

Table 1: Commercial Suppliers of this compound and Related Deuterated Compounds

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Veeprho | This compound | DVE00930 | N/A | Not Specified | Not Specified |

| Nefazodone-D6 (Di HCl) | DVE00932 | N/A | C₂₅H₂₆D₆ClN₅O₂ · 2HCl | 476.06 (base) | |

| Nefazodone-D6 (HCl) | DVE00931 | 1330236-06-0 | C₂₅H₂₆D₆ClN₅O₂ · HCl | 476.06 (base) | |

| Hydroxy Nefazodone-d6 Hydrochloride | DVE001694 | 1330260-82-6 | Not Specified | Not Specified | |

| Axios Research | This compound | AR-N08386 | NA | C₂₇H₂₈D₆N₆O₄ | 512.64 |

| Nefazodone-d6 HCl | AR-N01232 / AR-N08389 | N/A / 1330236-06-0 | C₂₅H₂₆D₆ClN₅O₂ · HCl | 476.06 + 36.46 | |

| TLC Pharmaceutical Standards | This compound | N-0312 | Not Specified | C₂₇H₂₈D₆N₆O₄ | 512.64 |

| Nefazodone-d6 HCl | N-035 | 1330236-06-0 | C₂₅H₂₆D₆ClN₅O₂ · HCl | 476.06 + 36.46 |

Disclaimer: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for achieving accurate and precise results. An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to compensate for variability during sample preparation and analysis.

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard" for LC-MS/MS assays. The substitution of hydrogen atoms with deuterium (B1214612) results in a compound with a higher mass but nearly identical chromatographic retention time and ionization efficiency to the unlabeled analyte. This co-elution and similar behavior in the mass spectrometer's ion source allow the SIL internal standard to effectively correct for:

-

Variations in sample recovery during extraction procedures.

-

Matrix effects , where endogenous components of the biological sample can suppress or enhance the ionization of the analyte.

-

Fluctuations in instrument performance , such as injection volume and ion source stability.

The use of a SIL internal standard like this compound can significantly improve the robustness, accuracy, and precision of bioanalytical methods, which is often a requirement for regulatory submissions.

Representative Experimental Protocol for Nefazodone Quantification in Human Plasma

While a specific, validated method for this compound is not publicly available, the following protocol for the analysis of a structurally similar drug, Trazodone, using its deuterated internal standard (Trazodone-d6), provides a detailed and relevant example of the experimental procedures.[1] This protocol can be adapted for the analysis of Nefazodone using an appropriate deuterated internal standard.

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Ethyl Acetate (B1210297) (reagent grade), Hexanes (reagent grade), Formic acid (concentrated).

-

Water: Deionized water (laboratory general-use) and LC-MS grade water.

-

Reagents: Sodium borate (B1201080) solution (0.13 M).

-

Biological Matrix: Certified blank human plasma.

-

Standards: Nefazodone analytical standard, this compound (or another suitable deuterated Nefazodone analog) as the internal standard.

Preparation of Solutions

-

Internal Standard Working Solution: Prepare a stock solution of the deuterated internal standard in methanol or acetonitrile. Further dilute this stock solution to a working concentration (e.g., 100 ng/mL) in the same solvent.

-

Calibration Standards and Quality Controls: Prepare a stock solution of Nefazodone in methanol or acetonitrile. Serially dilute this stock solution to prepare working solutions for calibration standards and quality control (QC) samples. Spike the appropriate working solutions into blank human plasma to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

-

Extraction Solvent: A mixture of ethyl acetate and hexanes (1:1, v/v).[1]

-

Mobile Phase A: 0.1% Formic acid in LC-MS grade water.[1]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Sample Preparation (Liquid-Liquid Extraction)

-

To 0.2 mL of plasma sample (calibrator, QC, or unknown), add a specified volume of the internal standard working solution.

-

Add 1 mL of 0.13 M sodium borate solution and vortex.[1]

-

Add a specified volume of the extraction solvent (e.g., ethyl acetate/hexanes).

-

Vortex for an extended period (e.g., 10 minutes) to ensure thorough extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a specific volume of the mobile phase mixture (e.g., 90:10 Mobile Phase A:Mobile Phase B).

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A C18 or similar reversed-phase column (e.g., Inertsil ODS-3V, 250 x 4.6 mm).[2]

-

Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate for a 4.6 mm ID column would be in the range of 0.8-1.2 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor and product ions for Nefazodone and its deuterated internal standard would need to be optimized. For example, for Trazodone, the transition is m/z 372.2 -> 176.0.[3] A similar optimization would be performed for Nefazodone and Nefazodone-d6.

-

Instrument Parameters: Optimize source-dependent parameters such as declustering potential, collision energy, and source temperature to achieve maximum signal intensity.

-

Diagrams

Logical Relationship of Deuterated Nefazodone Compounds

Caption: Relationship of Deuterated Nefazodone Compounds.

Experimental Workflow for Bioanalytical Method Development

Caption: Bioanalytical Method Development Workflow.

References

The Role of Deuterated Impurities in Advancing Nefazodone Metabolism Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nefazodone, a phenylpiperazine antidepressant, undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] Understanding the metabolic fate of Nefazodone is critical for characterizing its pharmacokinetic profile, identifying potential drug-drug interactions, and ensuring its therapeutic efficacy and safety. Stable isotope-labeled compounds, particularly deuterated analogs of the parent drug and its metabolites or impurities, are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. This technical guide explores the pivotal role of Nefazodone Impurity 3-d6, a deuterated stable isotope-labeled version of a known Nefazodone impurity, in elucidating the metabolic pathways of Nefazodone.

The Significance of Stable Isotope-Labeled Internal Standards

In bioanalytical studies utilizing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for accurate quantification.[4] These standards, in which one or more atoms are replaced with a heavier, non-radioactive isotope like deuterium (B1214612) (²H or D), are chemically identical to the analyte of interest.[4] This near-perfect chemical analogy ensures that the SIL-IS co-elutes with the analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[5][6] By adding a known concentration of the SIL-IS to a biological sample, any variability introduced during sample preparation, extraction, and analysis can be normalized, leading to highly accurate and precise quantification of the target analyte.[5][6]

Nefazodone Impurity 3 and its Deuterated Analog

While the precise chemical structure of "Nefazodone Impurity 3" is not widely published in peer-reviewed literature, it is recognized by chemical suppliers as a process-related impurity of Nefazodone with the molecular formula C₂₇H₃₄N₆O₄.[7][8] Its deuterated counterpart, this compound, has a molecular formula of C₂₇H₂₈D₆N₆O₄, indicating the substitution of six hydrogen atoms with deuterium.[8] The molecular formula of Impurity 3 suggests it may be a dimeric structure formed during the synthesis of Nefazodone. The presence of such impurities, even in trace amounts, necessitates their characterization and monitoring.

Core Applications of this compound in Drug Metabolism Studies

The primary application of this compound is as an internal standard in LC-MS/MS-based bioanalytical methods for the quantification of Nefazodone Impurity 3 in various biological matrices. This is crucial for several aspects of drug development:

-

Impurity Profiling: Regulatory agencies require the identification and quantification of impurities in drug substances and products.[9] Using this compound as an internal standard allows for the development of validated analytical methods to accurately measure the levels of Impurity 3, ensuring they remain within acceptable safety limits.

-

Metabolite Identification and Quantification: If Nefazodone Impurity 3 is found to be metabolized, its deuterated analog can be used to track and quantify its metabolites. The distinct mass shift of the deuterated standard allows for clear differentiation from endogenous compounds and other drug-related materials.

-

Pharmacokinetic Studies: Accurate quantification of both the parent drug and its significant impurities and metabolites is essential for a complete understanding of a drug's pharmacokinetic profile. This compound enables the precise measurement of Impurity 3's absorption, distribution, metabolism, and excretion (ADME) characteristics.

Experimental Methodologies

The utilization of this compound as an internal standard is central to robust bioanalytical method development and validation. A typical workflow is outlined below.

Experimental Workflow: Quantitative Analysis of Nefazodone Impurity 3 in Plasma

Caption: Workflow for the quantitative analysis of Nefazodone Impurity 3.

Key Experimental Protocols

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both Nefazodone Impurity 3 and this compound would be determined and optimized during method development.

-

Data Presentation

The use of a deuterated internal standard like this compound significantly enhances the quality of quantitative data. Below is a hypothetical table illustrating the kind of data that would be generated in a method validation experiment.

| Analyte Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Nefazodone Impurity 3 | |||

| 1.0 (LLOQ) | 0.95 | 95.0 | 8.5 |

| 2.5 | 2.6 | 104.0 | 6.2 |

| 50.0 | 51.5 | 103.0 | 4.1 |

| 400.0 | 392.0 | 98.0 | 3.5 |

Table 1. Hypothetical accuracy and precision data for the quantification of Nefazodone Impurity 3 using its deuterated internal standard.

Nefazodone Metabolic Pathways

Nefazodone is extensively metabolized into several active metabolites. The primary metabolic pathways include N-dealkylation, and aliphatic and aromatic hydroxylation.[3] The major metabolites are hydroxynefazodone (B1247664) (OH-NEF), triazoledione, and m-chlorophenylpiperazine (mCPP).[3] CYP3A4 is the principal enzyme responsible for the formation of hydroxynefazodone and triazoledione, while CYP2D6 is involved in the formation of mCPP.[1]

Caption: Major metabolic pathways of Nefazodone.

Conclusion

This compound, as a stable isotope-labeled internal standard, plays a crucial role in the accurate and precise quantification of its corresponding non-labeled impurity in various biological matrices. This is essential for impurity profiling, pharmacokinetic characterization, and overall drug safety assessment during the development of Nefazodone. The use of such deuterated standards in conjunction with advanced bioanalytical techniques like LC-MS/MS is fundamental to generating high-quality data that meets stringent regulatory requirements and advances our understanding of drug metabolism. While the specific metabolic fate of Nefazodone Impurity 3 is not detailed in the public domain, the methodologies described herein provide a robust framework for its investigation.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Nefazodone Impurity 1 | Axios Research [axios-research.com]

- 3. Nefazodone - Wikipedia [en.wikipedia.org]

- 4. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ESI-MS source fragmentation/dimerisation - Chromatography Forum [chromforum.org]

- 6. benchchem.com [benchchem.com]

- 7. rxnchem.com [rxnchem.com]

- 8. tlcstandards.com [tlcstandards.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. This technical guide provides a comprehensive exploration of deuterated internal standards, widely regarded as the gold standard for quantitative mass spectrometry. From fundamental principles to detailed experimental protocols and regulatory considerations, this document serves as a core resource for scientists aiming to enhance the robustness and reliability of their analytical methods.

Core Concepts: The "Why" and "How" of Deuterated Internal Standards

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added at a known concentration to all samples, including calibration standards and quality controls, before any sample processing.[1] Its primary function is to compensate for variability that can arise during sample preparation, extraction, and analysis.[1][2] An ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation, injection volume, and instrument response.[3][4]

Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H or D).[5] Because their chemical and physical properties are nearly identical to the analyte, they are considered the gold standard in bioanalysis.[1][3] This near-identical nature ensures they effectively track the analyte throughout the entire analytical process, from extraction to detection.[1] While chemically similar, they are distinguishable by their higher mass-to-charge ratio (m/z) in a mass spectrometer.[3][6]

The strength of the carbon-deuterium (C-D) bond is greater than that of the carbon-hydrogen (C-H) bond, which can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect".[3][7] However, for most applications, they co-elute with the unlabeled analyte, a critical characteristic for effective normalization.[4]

Advantages of Deuterated Internal Standards in Quantitative Analysis

The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structural analogs. These benefits are particularly pronounced in complex biological matrices where matrix effects (ion suppression or enhancement) can severely impact data quality.[8]

Key advantages include:

-

Correction for Matrix Effects: Deuterated standards experience the same matrix effects as the analyte, leading to a consistent analyte-to-internal standard peak area ratio.[8][9]

-

Compensation for Extraction Variability: Since they have nearly identical chemical properties, deuterated standards exhibit the same extraction recovery as the analyte.[4]

-

Improved Precision and Accuracy: By correcting for various sources of error, these standards significantly enhance the precision and accuracy of quantitative measurements.[7][10]

-

Increased Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions, leading to higher throughput and lower rates of failed analytical runs.[1][4]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[5][11]

Quantitative Data Summary

The following tables summarize key performance metrics that highlight the advantages of using deuterated internal standards compared to other approaches.

Table 1: Comparison of Assay Performance with Analog vs. Stable Isotope-Labeled (SIL) Internal Standard [7]

| Parameter | Analog Internal Standard | SIL Internal Standard |

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation of Bias (%) | 8.6 | 7.6 |

| Significance of Variance Difference (p-value) | - | 0.02 (Significantly Lower) |

| Significance of Bias from 100% (p-value) | <0.0005 (Significant) | 0.5 (Not Significant) |

Table 2: Performance of Different Internal Standards for 6-Methylmercaptopurine (6-MMP) Quantification [12]

| Internal Standard Type | Bias Compared to SIL-IS | Performance |

| Isotopically Labeled Structural Isomer | Excellent agreement | Acceptable |

| Structural Analog (with added methyl group) | Excellent agreement | Acceptable |

| Halogen-substituted Analogs (Cl and Br) | Met criteria | Acceptable |

| Structural Analogs (with substituted amine moieties) | ≥15% | Unacceptable |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated internal standards. The following sections outline generalized methodologies for sample preparation and key validation experiments.

Sample Preparation: Protein Precipitation for LC-MS/MS Analysis

This protocol describes a common and straightforward method for removing proteins from a plasma sample prior to LC-MS/MS analysis.[3][12]

Materials:

-

Plasma sample

-

Deuterated internal standard stock solution

-

Cold acetonitrile (B52724) (ACN) with 0.1% formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

-

Vortex briefly to ensure thorough mixing.

-

Add 300 µL of cold ACN with 0.1% formic acid to the sample to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

Method Validation Experiments

Rigorous validation is crucial to ensure the reliability of a bioanalytical method using a deuterated internal standard.[13] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation.[11]

Objective: To evaluate the impact of matrix components on the ionization of the analyte and the deuterated internal standard.[11][13]

Procedure:

-

Obtain at least six different lots of the blank biological matrix.

-

Prepare two sets of samples:

-

Set A: Analyte and deuterated IS spiked into a neat solution (e.g., mobile phase).

-

Set B: Blank matrix is extracted, and the analyte and deuterated IS are spiked into the post-extraction supernatant.

-

-

Analyze both sets of samples and calculate the matrix factor (MF) for the analyte and the IS-normalized MF.

-

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[11]

Objective: To ensure that the signal from the analyte does not interfere with the deuterated IS, and vice versa.[13]

Procedure:

-

Prepare two sets of samples:

-

Set 1 (Analyte Crosstalk): Blank matrix spiked with the analyte at the Upper Limit of Quantification (ULOQ) without the deuterated IS.

-

Set 2 (D-IS Crosstalk): Blank matrix spiked with the deuterated IS at its working concentration without the analyte.

-

-

Analyze the samples and monitor the mass transition of the deuterated IS in Set 1 and the mass transition of the analyte in Set 2.

-

Acceptance Criteria:

-

In Set 1, the response at the retention time of the deuterated IS should be ≤ 5% of the deuterated IS response in a blank sample spiked with the deuterated IS.[13]

-

In Set 2, the response at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[13]

-

Objective: To evaluate the stability of the analyte and the deuterated IS in the biological matrix under different storage and handling conditions.[11][13]

Procedure:

-

Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to multiple freeze-thaw cycles.

-

Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a specified period.

-

Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.

-

Stock Solution Stability: Evaluate the stability of the analyte and deuterated IS stock solutions at their storage temperature.

-

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[11]

Visualizing Workflows and Logical Relationships

Diagrams generated using the DOT language provide a clear visual representation of key processes and decision-making pathways in the use of deuterated internal standards.

Bioanalytical workflow using a deuterated internal standard.

Decision pathway for internal standard selection.

Logical workflow for troubleshooting validation issues.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[3] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[3][8] A thorough understanding of their properties, appropriate selection, and meticulous method validation are essential for their successful implementation in both research and regulated drug development environments. By adhering to the principles and protocols outlined in this guide, researchers can significantly enhance the quality and reliability of their bioanalytical data, ultimately contributing to the successful advancement of pharmaceutical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. benchchem.com [benchchem.com]

- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Throughput Quantification of Hydroxy Nefazodone in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Hydroxy Nefazodone, a major active metabolite of the antidepressant drug Nefazodone, in human plasma. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Hydroxy Nefazodone-d7. The protocol described herein provides a comprehensive workflow, from sample preparation using a straightforward protein precipitation technique to the optimized LC-MS/MS parameters for reliable quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Note on the Internal Standard: The initial request specified "Nefazodone Impurity 3-d6". However, the chemical structure of "Nefazodone Impurity 3" is not publicly available, preventing the development of a scientifically valid analytical method. Therefore, this application note has been developed for a well-characterized and commercially available deuterated analog of a key Nefazodone metabolite, Hydroxy Nefazodone-d7, to provide a relevant and actionable protocol.

Introduction

Nefazodone is an antidepressant that undergoes extensive metabolism in the body, forming several active metabolites, including Hydroxy Nefazodone. Accurate quantification of these metabolites in biological matrices is crucial for understanding the drug's pharmacokinetic profile and its therapeutic and potential toxic effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such bioanalytical assays due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS. A SIL-IS, such as Hydroxy Nefazodone-d7, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-perfect analogy allows the SIL-IS to co-elute with the analyte and experience similar effects from the sample matrix, ionization source, and sample preparation process. By normalizing the analyte's response to that of the internal standard, variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response can be effectively compensated for, leading to highly accurate and precise quantification.

Experimental

Materials and Reagents

-

Analytes: Hydroxy Nefazodone, Hydroxy Nefazodone-d7 hydrochloride (internal standard)

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Chemicals: Ammonium formate (B1220265) (LC-MS grade)

-

Biological Matrix: Drug-free human plasma

Proposed Structure of Hydroxy Nefazodone-d7

For the purpose of this application note, it is proposed that the seven deuterium (B1214612) atoms in Hydroxy Nefazodone-d7 are located on the ethyl and propyl chains, which are chemically stable positions and less likely to undergo hydrogen-deuterium exchange. A plausible structure is presented below:

(Note: This is a proposed structure for illustrative purposes. The exact location of deuterium labels should be confirmed from the certificate of analysis provided by the supplier.)

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of Hydroxy Nefazodone from human plasma.

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (Hydroxy Nefazodone-d7 in 50:50 methanol:water).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

| Parameter | Condition |

| Column | C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Mass Spectrometry

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

The following table summarizes the proposed MRM transitions and optimized mass spectrometer settings for the quantification of Hydroxy Nefazodone and its deuterated internal standard. Note: These values are hypothetical and should be empirically optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Hydroxy Nefazodone | 486.2 | 197.1 | 100 | 25 |

| 486.2 | 154.1 | 100 | 30 | |

| Hydroxy Nefazodone-d7 | 493.2 | 204.1 | 100 | 25 |

| 493.2 | 154.1 | 100 | 30 |

Workflow and Signaling Pathway Diagrams

The overall experimental workflow for the LC-MS/MS analysis of Hydroxy Nefazodone is depicted in the following diagram.

Caption: Experimental workflow for the quantification of Hydroxy Nefazodone in human plasma.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of Hydroxy Nefazodone in human plasma. The use of a deuterated internal standard, Hydroxy Nefazodone-d7, ensures high accuracy and precision, making the method suitable for regulated bioanalysis. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential in clinical and pharmaceutical research settings. The provided LC-MS/MS parameters serve as a strong foundation for method implementation, with the understanding that optimization on the specific instrumentation is a standard part of method validation.

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Nefazodone Impurity 3 and its Deuterated Analog

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Nefazodone Impurity 3 and its deuterated analog, Nefazodone Impurity 3-d6. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Nefazodone. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters according to the International Council for Harmonisation (ICH) guidelines.

Introduction

Nefazodone is an antidepressant drug that functions as a serotonin (B10506) antagonist and reuptake inhibitor.[1] During the synthesis and storage of Nefazodone, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One such process-related impurity is Nefazodone Impurity 3, with a molecular formula of C₂₇H₃₄N₆O₄. For pharmacokinetic studies and as an internal standard in quantitative bioanalysis, a deuterated version of this impurity, this compound (C₂₇H₂₈D₆N₆O₄), is often utilized.[2]

The development of a robust analytical method is paramount for the accurate quantification of these impurities. This application note provides a comprehensive guide for the development and validation of an RP-HPLC method suitable for routine quality control and stability studies of Nefazodone and its related substances, with a specific focus on Impurity 3 and its deuterated form.

Materials and Methods

Instrumentation

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).

-

Mass Spectrometer (for peak identification): Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.

-

Data Acquisition and Processing: Agilent OpenLab CDS Software or equivalent.

-

pH Meter: Calibrated pH meter.

-

Analytical Balance: Mettler Toledo XPE205 or equivalent.

-

Ultrasonic Bath: Branson 5800 or equivalent.

Chemicals and Reagents

-

Reference Standards: Nefazodone HCl (USP Reference Standard), Nefazodone Impurity 3 (certified reference material, C₂₇H₃₄N₆O₄), and this compound (certified reference material, C₂₇H₂₈D₆N₆O₄).[2]

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent).

-

Buffers: Potassium dihydrogen phosphate (B84403) (KH₂PO₄, analytical grade), Orthophosphoric acid (H₃PO₄, analytical grade).

Chromatographic Conditions

A systematic approach was taken to develop the HPLC method, focusing on achieving optimal separation of Nefazodone from its impurities, particularly Impurity 3.

| Parameter | Condition |

| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.05 M KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ |

| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 15 | 40 | 60 |

| 20 | 40 | 60 |

| 22 | 70 | 30 |

| 25 | 70 | 30 |

Experimental Protocols

Standard Solution Preparation

-

Nefazodone HCl Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Nefazodone HCl in a 25 mL volumetric flask with diluent (Mobile Phase A:Mobile Phase B, 70:30, v/v).

-

Impurity 3 Stock Solution (100 µg/mL): Accurately weigh and dissolve 2.5 mg of Nefazodone Impurity 3 in a 25 mL volumetric flask with diluent.

-

Impurity 3-d6 Stock Solution (100 µg/mL): Accurately weigh and dissolve 2.5 mg of this compound in a 25 mL volumetric flask with diluent.

-

Working Standard Solution: Prepare a mixed working standard solution containing Nefazodone HCl (100 µg/mL), Impurity 3 (1 µg/mL), and Impurity 3-d6 (1 µg/mL) by appropriate dilution of the stock solutions with the diluent.

Sample Preparation (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Transfer an accurately weighed portion of the powder, equivalent to about 100 mg of Nefazodone HCl, to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

-

Dilute to volume with the diluent and mix well.

-

Filter a portion of this solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

-

This solution has a nominal concentration of 1000 µg/mL of Nefazodone.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

The specificity of the method was evaluated by analyzing a placebo solution, the individual standard solutions of Nefazodone, Impurity 3, and Impurity 3-d6, and a mixture of these. The method was found to be specific as no interference from the placebo was observed at the retention times of the analytes, and all compounds were well-resolved from each other.

Linearity

The linearity of the method was determined for Nefazodone, Impurity 3, and Impurity 3-d6 over a range of concentrations.

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |

| Nefazodone HCl | 50 - 150 | > 0.999 |

| Impurity 3 | 0.1 - 2.0 | > 0.998 |

| Impurity 3-d6 | 0.1 - 2.0 | > 0.998 |

Table 2: Linearity Data

Accuracy (Recovery)

The accuracy of the method was determined by spiking a placebo with known amounts of Nefazodone, Impurity 3, and Impurity 3-d6 at three concentration levels (80%, 100%, and 120% of the target concentration).

| Analyte | Concentration Level | Mean Recovery (%) |

| Nefazodone HCl | 80%, 100%, 120% | 99.2 - 101.5 |

| Impurity 3 | 80%, 100%, 120% | 98.5 - 102.0 |

| Impurity 3-d6 | 80%, 100%, 120% | 98.8 - 101.7 |

Table 3: Accuracy Data

Precision

The precision of the method was evaluated by performing six replicate injections of the working standard solution (repeatability) and by analyzing the samples on different days by different analysts (intermediate precision).

| Analyte | Repeatability (%RSD) | Intermediate Precision (%RSD) |

| Nefazodone HCl | < 1.0 | < 2.0 |

| Impurity 3 | < 1.5 | < 2.5 |

| Impurity 3-d6 | < 1.5 | < 2.5 |

Table 4: Precision Data

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ for Impurity 3 and Impurity 3-d6 were determined based on the signal-to-noise ratio method.

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Impurity 3 | 0.03 | 0.1 |

| Impurity 3-d6 | 0.03 | 0.1 |

Table 5: LOD and LOQ Data

Visualization of Workflows

Caption: Analytical Method Development and Validation Workflow.

Caption: Simplified Nefazodone Signaling Pathway.

Conclusion

A sensitive, specific, accurate, and precise RP-HPLC method has been successfully developed and validated for the simultaneous determination of Nefazodone and its related substance, Impurity 3, along with its deuterated analog. The method is stability-indicating and can be effectively used for the routine quality control analysis of bulk drug and pharmaceutical formulations of Nefazodone. The detailed protocol and validation data presented in this application note provide a valuable resource for analytical laboratories in the pharmaceutical industry.

References

Application Note and Protocol for the Quantification of Nefazodone Impurity 3 in Human Plasma using Nefazodone Impurity 3-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nefazodone is an antidepressant drug, and like all pharmaceutical compounds, its purity is a critical aspect of its safety and efficacy. During its synthesis and storage, impurities can arise. The quantification of these impurities in biological matrices is essential for pharmacokinetic and toxicological studies. This document provides a detailed protocol for the determination of Nefazodone Impurity 3 in human plasma samples using a stable isotope-labeled internal standard, Nefazodone Impurity 3-d6, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for correcting variations in sample processing and matrix effects, thereby ensuring accurate and precise quantification.[1][2]

Principle

This method involves the extraction of Nefazodone Impurity 3 and its deuterated internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase liquid chromatography system coupled with a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

-

Nefazodone Impurity 3 (Reference Standard)

-

Human Plasma (K2-EDTA as anticoagulant)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Methanol (B129727) (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nefazodone Impurity 3 and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Nefazodone Impurity 3 primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

-

Label polypropylene (B1209903) microcentrifuge tubes for each sample, calibrator, and quality control.

-

Pipette 100 µL of plasma sample, calibrator, or quality control into the corresponding labeled tube.

-

Add 20 µL of the 100 ng/mL Internal Standard Working Solution to each tube (except for blank matrix samples).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[5]

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 350°C[6] |

| Gas Flow | 10 L/min[6] |

| Nebulizer Pressure | 50 psi[6] |

| Capillary Voltage | 4000 V[6] |

| MRM Transitions | Nefazodone Impurity 3: To be determined by direct infusionthis compound: To be determined by direct infusion |

Note: The specific precursor and product ions for MRM transitions need to be optimized by direct infusion of the individual standard solutions of Nefazodone Impurity 3 and this compound.

Data Presentation

Table 1: Quantitative Method Validation Parameters

The following table summarizes the expected performance characteristics of the bioanalytical method based on similar assays for antidepressants in plasma.[7][8][9]

| Parameter | Expected Performance |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal to no significant effect |

Mandatory Visualization

Caption: Experimental workflow for the quantification of Nefazodone Impurity 3 in plasma.

References

- 1. veeprho.com [veeprho.com]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tlcstandards.com [tlcstandards.com]

- 4. tlcstandards.com [tlcstandards.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. academicworks.cuny.edu [academicworks.cuny.edu]

- 7. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Sample Preparation for the Analysis of Nefazodone Impurity 3-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Nefazodone (B1678010) Impurity 3-d6 in biological matrices, primarily human plasma. The methodologies outlined are designed for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and highly sensitive analytical technique for impurity profiling.[1][2][3][4] Nefazodone Impurity 3-d6 is a deuterated analog of a Nefazodone impurity and is often used as an internal standard for analytical method development and validation.[5]

Introduction

Nefazodone is an antidepressant drug, and like all active pharmaceutical ingredients (APIs), its purity is a critical quality attribute.[6] The identification and quantification of impurities are essential for ensuring the safety and efficacy of the final drug product.[3][7] Isotopically labeled compounds, such as this compound, are crucial tools in analytical chemistry, serving as internal standards to ensure the accuracy and precision of quantitative methods.[8][9] This application note details robust sample preparation protocols for the extraction of Nefazodone and its impurities, including this compound, from plasma samples prior to LC-MS/MS analysis.

The primary sample preparation techniques covered are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT). SPE is highlighted for its ability to provide cleaner extracts by effectively removing matrix interferences, which is particularly important for achieving low detection limits.[7][10][11][12] Protein precipitation is presented as a simpler, high-throughput alternative.[13][14]

Quantitative Data Summary

The following tables summarize typical performance data for the described sample preparation methods when coupled with LC-MS/MS analysis. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Method Performance Characteristics

| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |

| Analyte Recovery | > 85% | 70-90% |

| Internal Standard Recovery | > 80%[10][15] | 70-90% |

| Matrix Effect | Minimized (<15%) | Moderate (can be significant) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 ng/mL |

| Intra-day Precision (%RSD) | < 5% | < 10% |

| Inter-day Precision (%RSD) | < 6%[10][15] | < 15% |

Table 2: Sample Throughput and Cost Comparison

| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |

| Sample Throughput | Moderate | High |

| Cost per Sample | Higher (consumables) | Lower |

| Solvent Consumption | Moderate | Low |

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Isopropanol (IPA) - HPLC or MS grade

-

Acids/Bases: Formic acid, Ammonium hydroxide

-

Reagents: Deionized water, Zinc Sulfate (B86663), Trichloroacetic acid (TCA)

-

Internal Standard (IS): A suitable deuterated analog of Nefazodone or a related compound (e.g., Nefazodone-d6, Hydroxy Nefazodone-d6).[8][9]

-

SPE Cartridges: C18 or CN Bond-Elut (1 mL) are commonly used.[10][15]

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is recommended for applications requiring high sensitivity and minimal matrix effects.

Workflow Diagram:

Caption: Solid-Phase Extraction (SPE) Workflow.

Methodology:

-

Sample Pre-treatment:

-

To 1.0 mL of plasma sample in a polypropylene (B1209903) tube, add a known concentration of the internal standard (e.g., 50 µL of 1 µg/mL Nefazodone-d6 in methanol).

-

Vortex the sample for 30 seconds.

-

-

SPE Cartridge Conditioning:

-